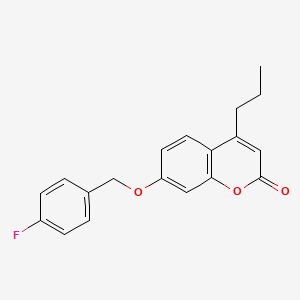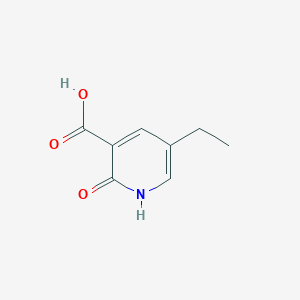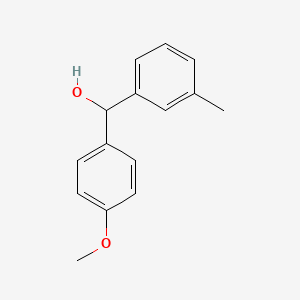![molecular formula C15H14N2O6 B2693989 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-53-0](/img/structure/B2693989.png)
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, the Pd-catalyzed arylation is employed to establish the aporphine framework. Additionally, Noyori asymmetric hydrogenation followed by diastereoselective resolution ensures excellent enantioselectivity. This strategy has been successfully applied to the total synthesis of various benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, including aporphines , coptisines , and dibenzopyrrocolines .
Molecular Structure Analysis
The molecular structure of 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione comprises a central oxazolidine ring and a benzo[d][1,3]dioxole moiety. The latter contributes to its unique properties and biological activity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as aza-Michael addition , Bischler–Napieralski reaction , and N-arylation . These reactions allow for the efficient synthesis of related compounds, demonstrating the versatility of the synthetic route .
科学的研究の応用
Hypoglycemic Agents
Oxazolidine-2,4-diones, possessing oxazole-based side chains, have been identified as potent hypoglycemic agents. Studies have shown that these compounds are capable of lowering blood glucose levels in genetically obese mouse models. The introduction of benzofuran structural elements into these compounds significantly enhances their in vivo potency, suggesting their potential application in diabetes management (Dow et al., 1991).
Antimicrobial Agents
The synthesis and evaluation of novel oxazolidinones as potential antimicrobial agents have been reported. Oxazolidinones, both mononuclear and condensed with other heterocyclics, exhibit a variety of biological activities. Certain derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida albicans, suggesting their utility in addressing microbial infections (Devi et al., 2013).
Agricultural Fungicides
Oxazolidinones have found applications in agriculture as fungicides. Famoxadone, for example, is an oxazolidinone fungicide commercialized for controlling plant pathogens that infect a wide range of crops. It represents a new class of fungicides that offer excellent control of diseases caused by Ascomycete, Basidiomycete, and Oomycete classes, highlighting the chemical's significance in plant protection and food security (Sternberg et al., 2001).
Anticancer Research
Oxazolidinone derivatives have also been explored for their potential anticancer properties. Novel N-benzyl aplysinopsin analogs, including oxazolidin-2,4-diones, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Some compounds exhibited potent growth inhibition and cytotoxicity against specific cancer cell lines, such as melanoma and ovarian cancer cells, indicating their promise as lead compounds in anticancer drug development (Penthala et al., 2011).
特性
IUPAC Name |
3-[[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-13-7-21-15(20)17(13)6-9-4-16(5-9)14(19)10-1-2-11-12(3-10)23-8-22-11/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXOOVMGPKXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)



![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)
![2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(sec-butyl)acetamide](/img/structure/B2693917.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2693919.png)
![Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2693921.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2693922.png)
![1-(4-Bromophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2693927.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2693928.png)